molecular formula C16H12Br4N2O3 B14572012 Acetamide, N,N'-[oxybis(2,6-dibromo-4,1-phenylene)]bis- CAS No. 61381-92-8

Acetamide, N,N'-[oxybis(2,6-dibromo-4,1-phenylene)]bis-

Cat. No.: B14572012
CAS No.: 61381-92-8
M. Wt: 599.9 g/mol
InChI Key: MRRWKNDYBHEICV-UHFFFAOYSA-N
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Description

Acetamide, N,N’-[oxybis(2,6-dibromo-4,1-phenylene)]bis- is a chemical compound known for its unique structure and properties It is a derivative of bromophenol, which is a secondary metabolite found in marine algae

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-[oxybis(2,6-dibromo-4,1-phenylene)]bis- typically involves the reaction of bromophenol derivatives with acetamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N,N’-[oxybis(2,6-dibromo-4,1-phenylene)]bis- involves large-scale synthesis using automated reactors. The process is optimized to minimize waste and maximize efficiency. The raw materials are sourced from reliable suppliers, and the production process is monitored to ensure compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-[oxybis(2,6-dibromo-4,1-phenylene)]bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while reduction can produce debrominated phenols. Substitution reactions result in the formation of various substituted acetamides.

Scientific Research Applications

Acetamide, N,N’-[oxybis(2,6-dibromo-4,1-phenylene)]bis- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N,N’-[oxybis(2,6-dibromo-4,1-phenylene)]bis- involves its interaction with cellular pathways and molecular targets. It can modulate the expression of antioxidant enzymes like TrxR1 and HO-1, which play a role in reducing oxidative stress . Additionally, the compound can induce apoptosis in cancer cells by affecting the mitochondrial pathway and activating caspases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N,N’-[oxybis(2,6-dibromo-4,1-phenylene)]bis- stands out due to its brominated structure, which imparts unique biological activities. Its ability to act as an antioxidant and anticancer agent makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

61381-92-8

Molecular Formula

C16H12Br4N2O3

Molecular Weight

599.9 g/mol

IUPAC Name

N-[4-(4-acetamido-3,5-dibromophenoxy)-2,6-dibromophenyl]acetamide

InChI

InChI=1S/C16H12Br4N2O3/c1-7(23)21-15-11(17)3-9(4-12(15)18)25-10-5-13(19)16(14(20)6-10)22-8(2)24/h3-6H,1-2H3,(H,21,23)(H,22,24)

InChI Key

MRRWKNDYBHEICV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Br)OC2=CC(=C(C(=C2)Br)NC(=O)C)Br)Br

Origin of Product

United States

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